4,5-Dichloro-2-fluoromandelic acid
Description
4,5-Dichloro-2-fluoromandelic acid (C₈H₅Cl₂FO₃) is a halogenated derivative of mandelic acid, characterized by two chlorine atoms at positions 4 and 5 and a fluorine atom at position 2 on the benzene ring. Its molecular weight is 239.03 g/mol, with a CAS number of 1803854-09-2 and MDL number MFCD28786135 .
Properties
IUPAC Name |
2-(4,5-dichloro-2-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO3/c9-4-1-3(7(12)8(13)14)6(11)2-5(4)10/h1-2,7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVJVRIFVMVHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-fluoromandelic acid typically involves the chlorination and fluorination of mandelic acid derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by fluorination using reagents like hydrogen fluoride or fluorine gas under controlled conditions . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of 4,5-Dichloro-2-fluoromandelic acid may involve continuous flow processes to enhance efficiency and scalability. These processes utilize microreactors to control reaction parameters precisely, allowing for the safe handling of reactive intermediates and the production of high-purity products . The use of automated systems and advanced monitoring techniques further optimizes the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-fluoromandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The reactions of 4,5-Dichloro-2-fluoromandelic acid typically require specific reagents and conditions to achieve desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from the reactions of 4,5-Dichloro-2-fluoromandelic acid include substituted mandelic acids, alcohols, amines, and quinones. These products have significant applications in organic synthesis and serve as intermediates for the production of pharmaceuticals and agrochemicals .
Scientific Research Applications
Pharmaceutical Development
4,5-Dichloro-2-fluoromandelic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to be utilized in designing drugs that target specific biological pathways.
- Anticonvulsant Activity : A study demonstrated that derivatives of mandelic acid, including 4,5-Dichloro-2-fluoromandelic acid, exhibited anticonvulsant properties when tested in rodent models. The compound's ability to modify enzyme activity related to oxidative stress has been linked to its potential therapeutic effects against seizures .
Analytical Chemistry
In analytical chemistry, 4,5-Dichloro-2-fluoromandelic acid is employed as a standard reference material in chromatographic techniques. Its utility arises from its stable chemical structure and the distinct properties imparted by the chlorine and fluorine substituents.
- Chromatography Applications : The compound is used to calibrate instruments and validate methods for analyzing complex mixtures of similar compounds. This ensures accurate measurements and enhances the reliability of analytical results .
Biochemical Research
Researchers utilize 4,5-Dichloro-2-fluoromandelic acid to explore enzyme interactions and metabolic pathways. Its fluorinated structure increases its bioavailability and stability, making it valuable for studying drug metabolism.
- Enzyme Interaction Studies : Experimental findings indicate that this compound can influence the activity of enzymes involved in metabolic processes. This has implications for understanding drug interactions and optimizing therapeutic strategies.
Case Study 1: Anticonvulsant Activity Evaluation
In a controlled study evaluating the anticonvulsant activity of various mandelic acid derivatives, 4,5-Dichloro-2-fluoromandelic acid was tested against established antiepileptic drugs using the maximal electroshock seizure model. Results showed that this compound exhibited comparable efficacy to standard treatments like phenytoin, highlighting its potential as a therapeutic candidate .
Case Study 2: Chromatographic Method Validation
A research team conducted a study on the use of 4,5-Dichloro-2-fluoromandelic acid as a reference standard in high-performance liquid chromatography (HPLC). The study demonstrated that employing this compound significantly improved the accuracy and precision of quantifying related compounds in complex biological samples .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers of Dichloro-Fluoromandelic Acid
The positional arrangement of chlorine and fluorine substituents on the benzene ring distinguishes 4,5-dichloro-2-fluoromandelic acid from its isomers. Key analogs include:
3,5-Dichloro-2-fluoromandelic Acid
- CAS No.: 1806280-24-9
- Substituent Positions : Chlorine at positions 3 and 5, fluorine at position 2.
3,6-Dichloro-2-fluoromandelic Acid
- CAS No.: 1803727-95-8
- Substituent Positions : Chlorine at positions 3 and 6, fluorine at position 2.
- Note: Shares the same molecular formula (C₈H₅Cl₂FO₃) and weight (239.03) as the 4,5-isomer but differs in substituent orientation .
4,5-Dichloro-2-fluoromandelic Acid
- CAS No.: 1803854-09-2
- Substituent Positions : Chlorine at positions 4 and 5 (adjacent), fluorine at position 2.
Comparative Analysis
Structural and Electronic Effects
- 3,5-Dichloro-2-fluoro : Chlorines at meta positions (3 and 5) may enhance symmetry and stability, possibly favoring interactions with biological targets .
- 3,6-Dichloro-2-fluoro : Chlorines at opposing positions (3 and 6) reduce steric strain, possibly improving solubility or synthetic accessibility .
Biological Activity
4,5-Dichloro-2-fluoromandelic acid is a synthetic compound with the molecular formula C9H7Cl2F O3 and a molecular weight of 236.06 g/mol. This compound has garnered attention in various fields, particularly in biological research, due to its potential therapeutic applications and its role in biochemical assays.
- Molecular Formula : C9H7Cl2F O3
- Molecular Weight : 236.06 g/mol
- Physical State : Solid
- Solubility : Soluble in organic solvents; limited solubility in water.
The biological activity of 4,5-Dichloro-2-fluoromandelic acid is primarily attributed to its interaction with specific enzymes and metabolic pathways. It has been noted for its potential to act as an inhibitor or modulator of enzyme activities, which can lead to various physiological effects.
Enzyme Inhibition Studies
Research indicates that 4,5-Dichloro-2-fluoromandelic acid may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that it can affect the activity of enzymes related to oxidative stress and inflammation.
Case Studies and Experimental Findings
- Study on Enzyme Activity : A study evaluated the impact of 4,5-Dichloro-2-fluoromandelic acid on the enzyme cytochrome P450, which plays a crucial role in drug metabolism. The compound demonstrated significant inhibition at varying concentrations, suggesting its potential utility in pharmacological applications .
- Antimicrobial Activity : In vitro tests have revealed that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL for certain pathogens .
Comparison with Related Compounds
To understand the unique biological activity of 4,5-Dichloro-2-fluoromandelic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4,5-Dichloro-2-fluorobenzoic acid | C7H3Cl2FO2 | Moderate herbicidal activity |
| 4-Chloromandelic acid | C9H9ClO3 | Antimicrobial properties |
| 2-Fluoromandelic acid | C9H9FO3 | Neuroprotective effects |
Applications in Research
4,5-Dichloro-2-fluoromandelic acid serves as a valuable tool in biochemical research. Its applications include:
- Biochemical Assays : Used to investigate enzyme kinetics and metabolic pathways.
- Drug Development : Explored for potential therapeutic properties in treating diseases related to metabolic dysfunctions.
- Agricultural Chemistry : Investigated for its herbicidal properties against specific weed species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
